

Application Note: Quantification of Carpachromene by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Carpachromene

Cat. No.: B104496

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Introduction

Carpachromene is a flavonoid found in various plant species, notably in *Ficus benghalensis*. [1][2][3] This compound has garnered interest due to its potential biological activities, including its role in ameliorating insulin resistance. [4][5][6][7][8] As research into the therapeutic potential of **carpachromene** progresses, robust and reliable analytical methods for its quantification are crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the quantification of **carpachromene** in plant extracts and other matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. While a specific, universally validated method for **carpachromene** is not widely published, this document outlines a representative method adapted from established protocols for flavonoid analysis. [9][10][11]

Experimental Protocol

This section details the necessary reagents, equipment, and a step-by-step procedure for the quantification of **carpachromene**.

Materials and Reagents

- **Carpachromene** reference standard (purity $\geq 98\%$)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- Syringe filters (0.45 μm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler
 - Column Oven
 - Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

A representative HPLC method for the analysis of **carpachromene** is detailed below. Optimization may be required depending on the sample matrix and instrumentation.

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A	0.1% Formic acid in Ultrapure Water
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	270 nm and 330 nm (for optimal sensitivity and specificity)
Injection Volume	10 µL

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **carpachromene** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from Ficus benghalensis leaves):

- Dry the plant material at 40°C and grind it into a fine powder.
- Accurately weigh 1 g of the powdered sample and place it in a flask.
- Add 20 mL of methanol and perform ultrasonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation (Illustrative Data)

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables present illustrative data for key validation parameters.

Table 1: Linearity and Range

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	76.5
10	151.8
25	380.1
50	755.3
100	1509.7
Correlation Coefficient (r ²)	0.9995

Table 2: Precision (Repeatability)

Concentration (µg/mL)	Measured Concentration (µg/mL) - Replicate 1	Measured Concentration (µg/mL) - Replicate 2	Measured Concentration (µg/mL) - Replicate 3	Measured Concentration (µg/mL) - Replicate 4	Measured Concentration (µg/mL) - Replicate 5	Measured Concentration (µg/mL) - Replicate 6	Mean	%RSD
50	49.8	50.1	49.9	50.3	49.7	50.2	50.0	0.45

Table 3: Accuracy (Spike and Recovery)

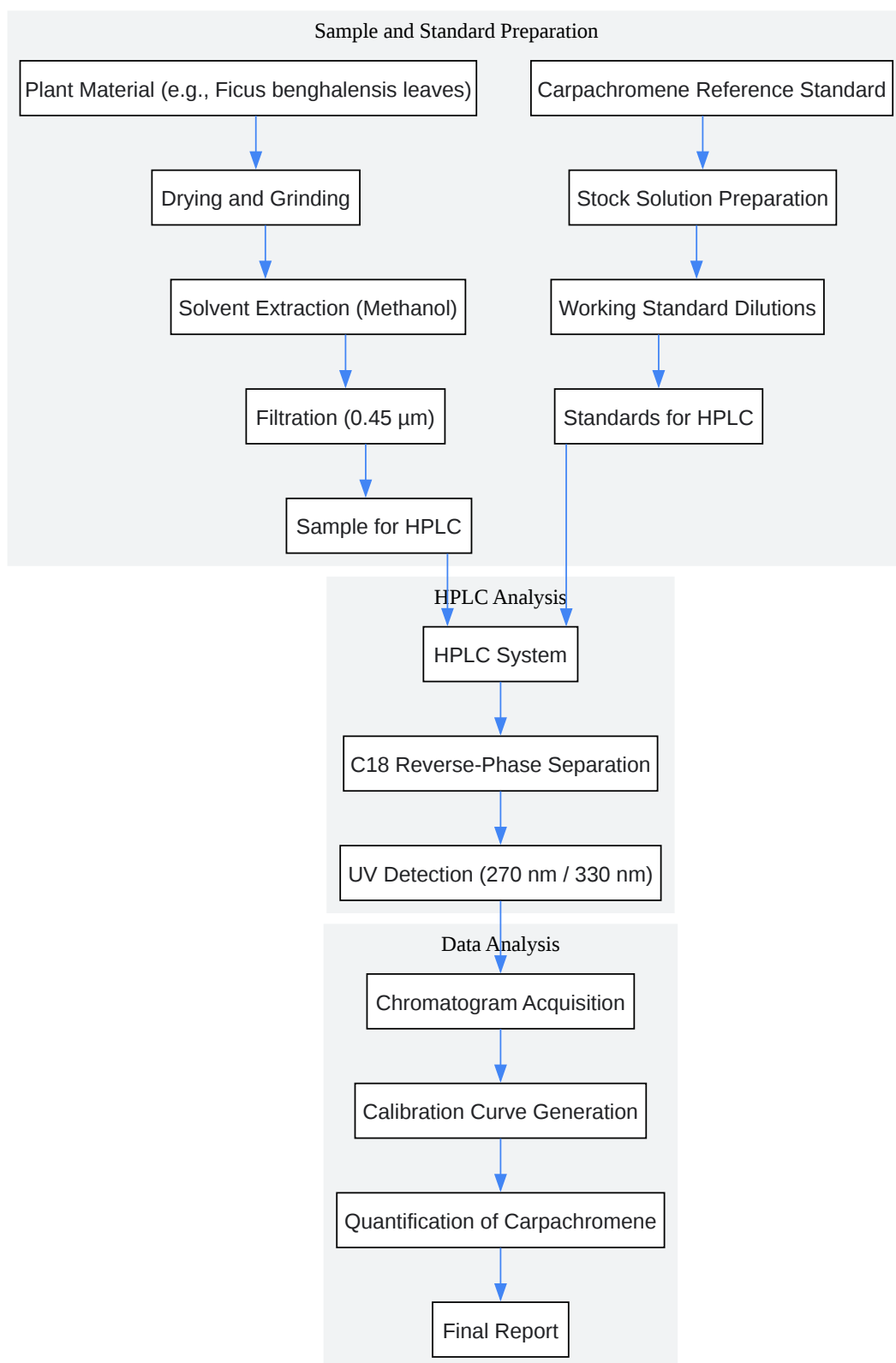
Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
Low	10	9.8	98.0
Medium	50	49.5	99.0
High	90	89.6	99.6

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
LOD	0.25
LOQ	0.75

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of **carpachromene** from a plant matrix.

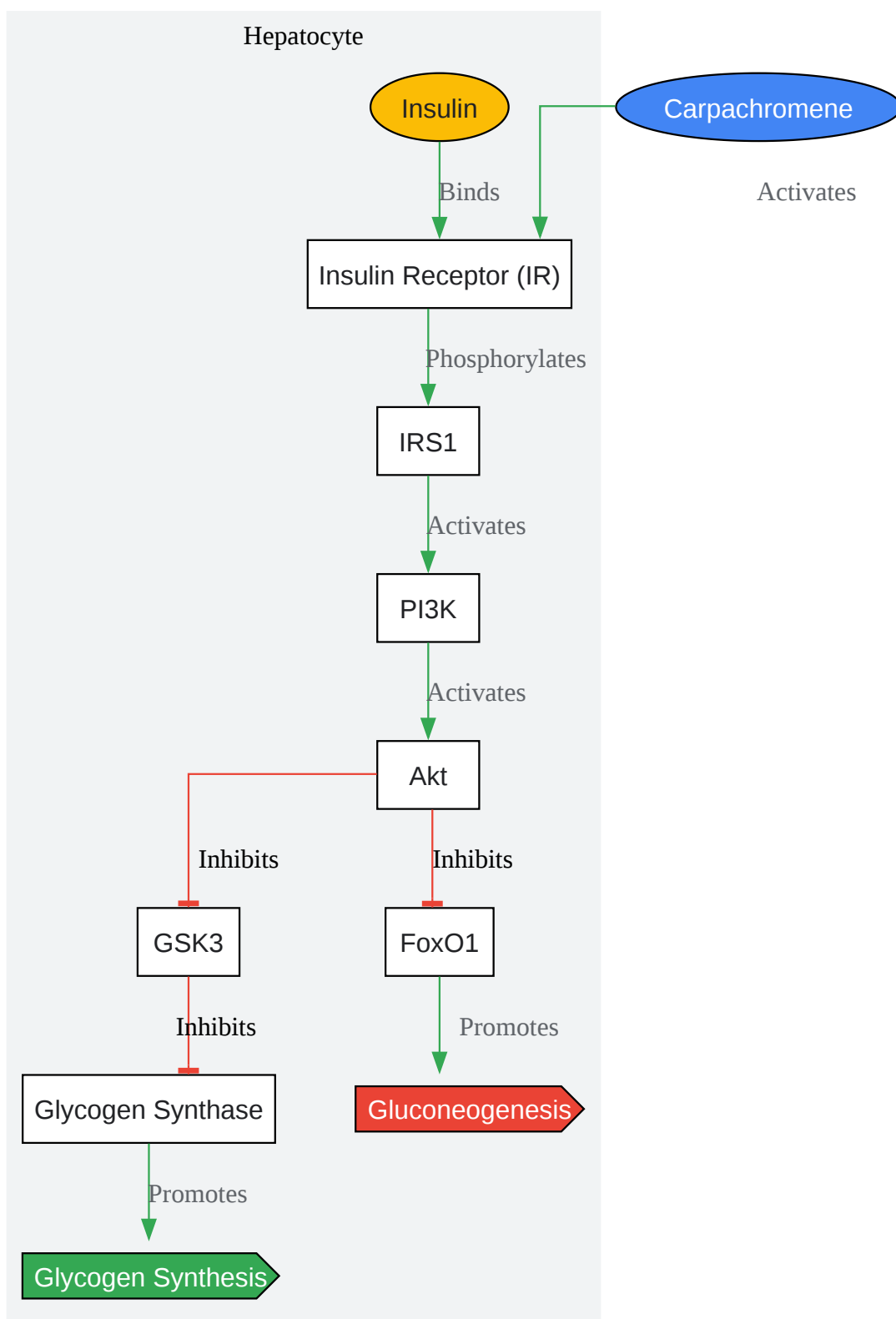


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Caption: Workflow for **Carpachromene** Quantification.

Signaling Pathway

Carpachromene has been shown to ameliorate insulin resistance in HepG2 cells by modulating the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway.[4][5][6][7][8] The following diagram illustrates this proposed mechanism of action.



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Caption: **Carbachromene** Signaling Pathway in Insulin Resistance.

Conclusion

The HPLC method described in this application note provides a reliable framework for the quantification of **carpachromene**. The presented protocol, when properly validated, can be effectively used for the analysis of **carpachromene** in various sample matrices, thereby supporting further research and development of this promising natural compound. The provided workflow and signaling pathway diagrams offer a comprehensive overview for researchers in this field.

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